molecular formula C18H14F3N3OS2 B2829984 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 864917-34-0

2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2829984
CAS No.: 864917-34-0
M. Wt: 409.45
InChI Key: XZGUBDMWQMRJBE-UHFFFAOYSA-N
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Description

2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the formation of the thiadiazole ring followed by the introduction of the thioether and acetamide functionalities. The synthetic route may include the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Thioether Group: The thiadiazole ring can be reacted with a suitable thiol or disulfide compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with an acylating agent such as acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and antioxidants.

Mechanism of Action

The mechanism of action of 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide: shares similarities with other thiadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiadiazole ring provides a versatile scaffold for further functionalization.

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS2/c1-11-5-7-12(8-6-11)16-23-17(27-24-16)26-10-15(25)22-14-4-2-3-13(9-14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGUBDMWQMRJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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